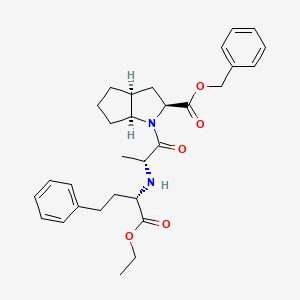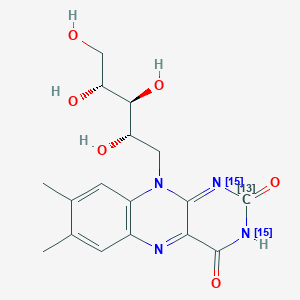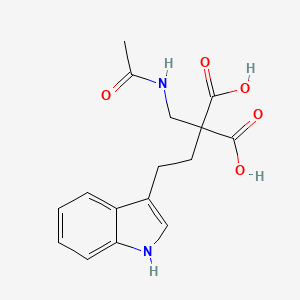![molecular formula C23H22ClFN4O B13850285 1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of a piperazine ring, a fluorobenzoimidazopyridine moiety, and a chloromethoxybenzyl group. This structural complexity makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of 1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
-
Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 5-chloro-2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of the Fluorobenzoimidazopyridine Core: : The next step involves the construction of the fluorobenzoimidazopyridine core. This is accomplished by reacting 3-fluoro-4-nitroaniline with 2-cyanopyridine in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent like ethanol under reflux conditions.
-
Coupling of the Intermediates: : The final step is the coupling of the piperazine intermediate with the fluorobenzoimidazopyridine core. This is achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the fluorobenzoimidazopyridine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially incorporating continuous flow techniques and automated synthesis platforms.
化学反応の分析
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxy group, converting it to a hydroxyl group.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the nitro group in the fluorobenzoimidazopyridine core, converting it to an amine group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent and elevated temperatures.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst. This reaction is useful for introducing various substituents onto the aromatic ring.
科学的研究の応用
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine has several scientific research applications:
-
Medicinal Chemistry: : The compound is of interest in the development of new pharmaceuticals, particularly as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
-
Biological Research: : The compound can be used as a tool in biological research to study the mechanisms of action of various biological pathways. Its ability to modulate specific molecular targets makes it valuable for investigating cellular processes and signaling pathways.
-
Chemical Biology: : The compound can be used in chemical biology to probe the function of specific proteins and enzymes. Its ability to bind to specific molecular targets allows researchers to study the role of these targets in various biological processes.
-
Industrial Applications: : The compound may have applications in the development of new materials and chemical processes. Its unique chemical properties make it a candidate for use in catalysis, materials science, and other industrial applications.
作用機序
The mechanism of action of 1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain proteins and enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
The molecular targets of the compound may include receptors, enzymes, and other proteins involved in key cellular functions. By binding to these targets, the compound can influence their activity, leading to therapeutic effects. The exact pathways involved may vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine can be compared to other similar compounds, such as:
-
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: : This compound shares a similar chloromethoxybenzyl group but differs in its core structure, featuring an indoline-2,3-dione moiety instead of the fluorobenzoimidazopyridine core .
-
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: : These compounds feature a piperazine ring similar to the target compound but differ in their core structure, containing a benzothiazole moiety .
-
2-({4-[(5-Chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno: : This compound contains a piperazine ring and a chlorinated aromatic group but differs in its core structure, featuring a thienopyridine moiety .
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C23H22ClFN4O |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H22ClFN4O/c1-30-21-7-6-17(24)12-16(21)15-27-8-10-28(11-9-27)23-14-18(25)13-22-26-19-4-2-3-5-20(19)29(22)23/h2-7,12-14H,8-11,15H2,1H3 |
InChIキー |
QRIVDQFPJLVEHT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=CC(=CC4=NC5=CC=CC=C5N34)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


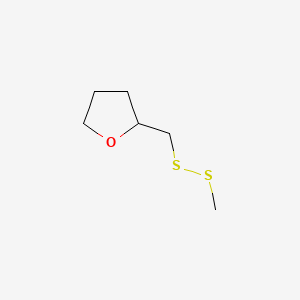
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
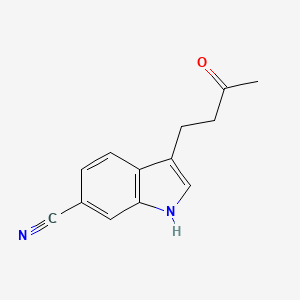
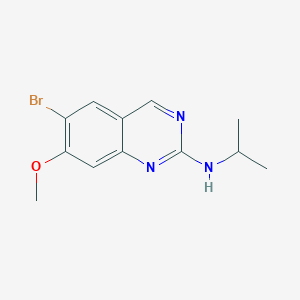
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
